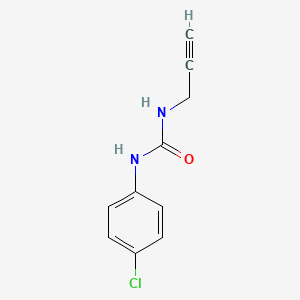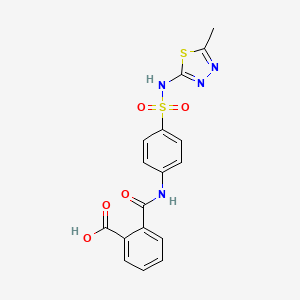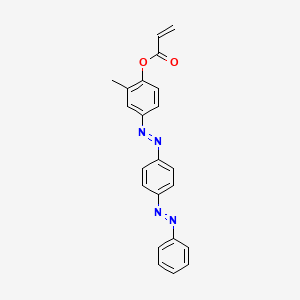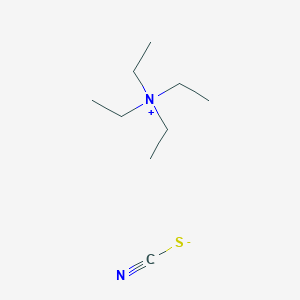
Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-
説明
Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-, is an organic compound with the molecular formula C6H7ClN2O2. It is a colorless, odorless crystalline solid with a melting point of 83-85°C. Urea is formed when an amide group, which is composed of a nitrogen atom and two oxygen atoms, is attached to a carbon atom. Urea is an important chemical compound that is used in a variety of applications, including synthetic fertilizers, plastics, and pharmaceuticals.
科学的研究の応用
Biosensors for Urea Detection
Urea biosensors have advanced significantly, utilizing enzymes like urease (Urs) for detecting urea concentrations. These sensors are crucial across various fields, including healthcare and environmental monitoring. Developments in nanoparticle usage, such as ZnO and TiO2, and conducting polymers have improved the sensitivity and durability of urea biosensors. These innovations highlight the importance of urea in developing diagnostic tools for medical and environmental applications (Botewad et al., 2021).
Urea in Drug Design
Ureas play a significant role in drug design due to their unique hydrogen-binding capabilities. This has led to the incorporation of urea derivatives in small molecules targeting a wide range of biological activities. Studies have demonstrated ureas' utility in enhancing drug selectivity, stability, and pharmacokinetic profiles, indicating their potential in medicinal chemistry (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Research into urea as a hydrogen carrier for fuel cells has shown promising results. Urea's stability, non-toxicity, and ease of storage and transport make it an attractive option for sustainable and long-term energy supply. This application of urea could significantly contribute to the development of clean energy technologies (Rollinson et al., 2011).
Agricultural and Environmental Impacts
The environmental and agricultural implications of urea usage have been extensively studied. Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release fertilizer, offering benefits like reduced environmental pollution and improved nitrogen-use efficiency. Such studies underscore the role of urea derivatives in enhancing agricultural practices while mitigating environmental risks (Alexander & Helm, 1990).
作用機序
Target of Action
For instance, pyrazole-bearing compounds, which share structural similarities with the compound , have demonstrated potent antileishmanial and antimalarial activities . These compounds have been found to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, pyraclostrobin, a member of the strobilurin group of fungicides, works by disrupting the production of adenosine triphosphate (ATP) at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality .
Pharmacokinetics
For instance, certain pyrimidine analogues were found to have good kinetic solubilities and were metabolically stable in vitro . After oral administration to mice, these compounds showed significant effects on physiological parameters and were mostly eliminated in the feces .
Result of Action
For instance, certain pyrazole derivatives displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .
特性
IUPAC Name |
1-(4-chlorophenyl)-3-prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h1,3-6H,7H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTMRZVIJKJISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205729 | |
| Record name | Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57105-65-4 | |
| Record name | Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















